molecular formula C17H20ClN5O B2715403 3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1798032-05-9

3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2715403
CAS No.: 1798032-05-9
M. Wt: 345.83
InChI Key: GIVOFIQEYWWWKI-UHFFFAOYSA-N
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Description

3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine intermediates. One common route involves the reaction of 3-chlorobenzoyl chloride with 2-(5-(pyrrolidin-1-yl)pyridazin-3-yl)ethylamine under basic conditions to form the desired benzamide compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, thiourea, or primary amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Medicine: Due to its potential biological activity, this compound may be investigated as a lead compound for the development of new drugs, particularly for conditions where modulation of specific molecular targets is beneficial.

    Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-(pyrrolidin-1-yl)pyridazin-3-yl)benzamide
  • 3-chloro-N-(2-(pyridazin-3-yl)amino)ethyl)benzamide
  • 3-chloro-N-(2-(pyrrolidin-1-yl)pyridazin-3-yl)ethyl)benzamide

Uniqueness

3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and interactions compared to similar compounds. The presence of both the pyrrolidine and pyridazine rings, along with the benzamide group, provides a unique scaffold that can be further modified to enhance its activity or selectivity for specific targets.

Properties

IUPAC Name

3-chloro-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c18-14-5-3-4-13(10-14)17(24)20-7-6-19-16-11-15(12-21-22-16)23-8-1-2-9-23/h3-5,10-12H,1-2,6-9H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVOFIQEYWWWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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